molecular formula C21H21N5O2 B606721 CLK1/2-IN-3 CAS No. 1005784-60-0

CLK1/2-IN-3

Katalognummer B606721
CAS-Nummer: 1005784-60-0
Molekulargewicht: 375.43
InChI-Schlüssel: HFTFHYOWHGAEGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CLK1/2-IN-3 is a selective CLK1 and CLK2 inhibitor.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease

CLK1 plays a significant role in Alzheimer's disease pathophysiology. It is involved in phosphorylating serine residues in SR proteins, which are crucial for pre-mRNA splicing. Inhibition of CLK1 offers a therapeutic strategy for Alzheimer's disease. Examples of CLK1 inhibitors include Leucettamine B and KH-CB19, with the latter showing high specificity and potency against CLK1/CLK4. These findings highlight the potential of targeting CLK1 in Alzheimer's disease drug development (Jain et al., 2014).

Parkinson's Disease

CLK1 deficiency is implicated in the pathogenesis of Parkinson's disease. Research shows that Clk1 deficiency in microglia enhances proinflammatory responses and promotes dopaminergic cell death. This process involves microglial metabolic reprogramming and is influenced by the mTOR/HIF-1α and ROS/HIF-1α signaling pathways. Clk1's role in regulating microglial metabolic reprogramming suggests its potential as a therapeutic target for Parkinson's disease (Gu et al., 2017).

Cancer Therapy

Clk1 inhibitors are emerging as promising targets in cancer therapy. Clk1, along with Clk4, is overexpressed in several human tumors. The development of selective Clk1 inhibitors, such as 5-methoxybenzothiophene-2-carboxamides, has shown potential in targeting splicing machinery, affecting tumor biology. These inhibitors have demonstrated improved growth inhibitory activity and selectivity, highlighting their therapeutic potential in cancer treatment (ElHady et al., 2021).

Glioma Chemoresistance

CLK1 is associated with glioma chemoresistance. Studies indicate that Clk1's role in regulating aerobic glycolysis impacts chemoresistance in glioma cells. Clk1-mediated modulation of the AMPK/mTOR/HIF-1α pathway and glycolysis suggests its importance in glioma treatment strategies (Zhang et al., 2017).

Gastric Cancer

CLK1 is identified as a key player in gastric cancer. Phosphoproteomic analysis indicates that CLK1 regulates the splicing process in gastric cancer. Targeting CLK1 with specific inhibitors like TG003 and CLK1 siRNA has shown to decrease cell viability, proliferation, invasion, and migration, positioning CLK1 as a novel therapeutic target in gastric cancer treatment (Babu et al., 2020).

Eigenschaften

CAS-Nummer

1005784-60-0

Molekularformel

C21H21N5O2

Molekulargewicht

375.43

IUPAC-Name

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)

InChI-Schlüssel

HFTFHYOWHGAEGY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

CLK1/2-IN-3;  CLK1/2 IN 3;  CLK1/2IN3;  CLK1/2 inhibitor 3;  CLK1/2-inhibitor-3; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CLK1/2-IN-3
Reactant of Route 2
Reactant of Route 2
CLK1/2-IN-3
Reactant of Route 3
CLK1/2-IN-3
Reactant of Route 4
Reactant of Route 4
CLK1/2-IN-3
Reactant of Route 5
CLK1/2-IN-3
Reactant of Route 6
CLK1/2-IN-3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.